molecular formula C11H10N4O2 B12916249 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid CAS No. 20865-40-1

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid

Cat. No.: B12916249
CAS No.: 20865-40-1
M. Wt: 230.22 g/mol
InChI Key: WARSWECWEADFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid is a chemically sophisticated pyrimidine derivative intended for research and development purposes. This compound features a pyrimidine core scaffold, a structure of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules . The molecule is substituted with amino groups at the 2 and 6 positions, a phenyl ring at the 5-position, and a carboxylic acid functional group at the 4-position. This specific arrangement of functional groups makes it a valuable synthon and building block for the synthesis of more complex heterocyclic systems, such as pyrimidopyrimidines, which are known as bicyclic 6+6 systems and are explored for their diverse biological activities . Compounds within this class have been reported to exhibit a range of pharmacological properties, including serving as kinase receptor inhibitors , antimicrobial agents , and antitumor agents . The carboxylic acid moiety allows for further derivatization into amides or esters, while the amino groups can be acylated or used in condensation reactions, providing researchers with multiple avenues for molecular optimization . As a key intermediate, this compound holds potential for the development of novel therapeutic agents in drug discovery campaigns. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

20865-40-1

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

2,6-diamino-5-phenylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H10N4O2/c12-9-7(6-4-2-1-3-5-6)8(10(16)17)14-11(13)15-9/h1-5H,(H,16,17)(H4,12,13,14,15)

InChI Key

WARSWECWEADFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Amination and Carboxylation of Pyrimidine Precursors

A key approach involves starting from a 2,6-diaminopyrimidine intermediate, followed by introduction of the phenyl group and carboxylic acid functionality.

  • Amination : The introduction of amino groups at positions 2 and 6 can be achieved by nucleophilic substitution of halogenated pyrimidines or by reduction of nitro or nitroso precursors under controlled conditions.
  • Phenyl substitution : The phenyl group at position 5 is typically introduced via condensation with benzaldehyde derivatives or by cross-coupling reactions on halogenated pyrimidines.
  • Carboxylation : The carboxylic acid group at position 4 can be introduced by oxidation of aldehyde or formyl intermediates or by direct carboxylation of suitable precursors.

Specific Method from Patent Literature (Related Pyrimidine Derivatives)

A patent describing the preparation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine (a structurally related pyrimidine) provides insights into preparation methods involving:

  • Acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide and water under catalytic conditions (catalysts such as sodium thiosulfate, sodium metabisulfite).
  • Controlled temperature profiles (initial heating at 60–90 °C followed by 95–120 °C) to optimize conversion.
  • Use of molar ratios of reactants (e.g., nitrosopyrimidine/formamide/water = 1/(3–6)/(3–15)) to maximize yield.
  • Isolation by crystallization after reaction completion.

This method emphasizes high conversion rates, atom economy, and reduced waste, which are desirable in pyrimidine synthesis.

Preparation of 2,6-Diamino-5-phenylpyrimidine-4-carbaldehyde as a Precursor

According to chemical databases, 2,6-diamino-5-phenylpyrimidine-4-carbaldehyde is a closely related intermediate that can be oxidized or further functionalized to the carboxylic acid derivative. Its preparation involves:

  • Formation of the pyrimidine ring with amino groups at 2 and 6.
  • Introduction of the phenyl group at position 5.
  • Formylation at position 4, which can be subsequently oxidized to the carboxylic acid.

Catalytic Dehydrogenation and Hydrolysis Routes

Research on tetrahydropyrimidines shows that catalytic dehydrogenation and hydrolysis can be used to modify pyrimidine derivatives, potentially applicable to the preparation of this compound:

  • Hydrolysis of tetrahydropyrimidine intermediates under acidic or basic conditions to yield amino-substituted pyrimidines.
  • Dehydrogenation using catalysts such as quinones or sulfur to aromatize the ring and introduce desired functional groups.

Halogen Exchange and Amination

Another approach involves halogenation of hydroxyl-substituted pyrimidines followed by substitution with amino groups at elevated temperatures (180–200 °C), as described in processes for 2,4-diaminopyrimidine derivatives. This method could be adapted for the 2,6-diamino substitution pattern.

Comparative Data Table of Preparation Parameters

Step/Parameter Conditions/Details Notes/Outcome
Starting material 2,4-diamino-5-nitroso-6-hydroxypyrimidine Precursor for acylation
Catalyst Sodium thiosulfate, sodium metabisulfite (5–20 wt%) Catalyzes acylation in formamide/water
Solvent ratio (molar) Nitrosopyrimidine : formamide : water = 1 : 3–6 : 3–15 Optimized for yield and conversion
Temperature profile 60–90 °C for 1–3 h, then 95–120 °C for 2–4 h Ensures complete reaction
Isolation Cooling and crystallization, filtration, drying High purity product
Phenyl group introduction Condensation with benzaldehyde or cross-coupling Position 5 substitution
Carboxyl group introduction Oxidation of aldehyde or formyl intermediate Converts 4-formyl to 4-carboxylic acid
Dehydrogenation catalysts Quinones, sulfur Aromatization of tetrahydropyrimidine intermediates
Halogen exchange and amination 180–200 °C, halogenated intermediates Amino group substitution

Research Findings and Optimization Notes

  • The use of sodium metabisulfite as a catalyst improves atom economy and reduces waste generation during acylation steps.
  • Controlled temperature ramping is critical to avoid side reactions and maximize yield.
  • The molar ratios of reactants significantly influence conversion rates and purity.
  • Ammonia and carbon dioxide generated during reactions can be captured and reused, enhancing process sustainability.
  • Phenyl substitution is best achieved prior to carboxylation to avoid complications in oxidation steps.
  • Dehydrogenation and hydrolysis steps require careful control of pH and temperature to prevent degradation of amino groups.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research has demonstrated that derivatives of pyrimidine, including 2,6-diamino-5-phenylpyrimidine-4-carboxylic acid, have shown significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. For instance, synthesized derivatives were evaluated for their in vitro antibacterial activity, revealing minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL against standard bacterial strains .

Anticancer Potential
The compound has been investigated for its anticancer properties. Studies indicate that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have been found to act as selective inhibitors of DNA polymerase III in Staphylococcus aureus, which is crucial for bacterial DNA replication and could be leveraged for developing new anticancer strategies .

Pharmaceutical Applications

Synthesis of Therapeutic Agents
this compound serves as a precursor in the synthesis of various therapeutic agents. It is used in the development of compounds that target specific kinases such as SYK and JAK, which are implicated in several diseases including cancers and autoimmune disorders . The synthesis process often involves reactions with substituted benzyldimethylamine or benzoic acid derivatives to produce bioactive compounds with enhanced efficacy.

Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes that play roles in disease processes. For example, it has been noted for its activity against enzymes involved in nucleotide metabolism, making it a candidate for further exploration in drug development targeting metabolic disorders .

Biochemical Research

Biological Significance
Research highlights the importance of pyrimidine derivatives in biological systems. They are integral to nucleic acid metabolism and have roles as signaling molecules within cellular pathways. The structural characteristics of this compound allow it to interact with biological targets effectively .

Case Studies
Several studies have documented the biochemical effects of this compound:

  • Study on Antibacterial Mechanism: A study demonstrated that derivatives of this compound could disrupt bacterial cell wall synthesis, leading to cell lysis and death .
  • Cancer Cell Line Study: In vitro assays showed that specific derivatives inhibited the growth of human cancer cell lines significantly more than traditional chemotherapeutics like trimethoprim .

Data Tables

Application Area Activity Target Organisms/Cells Reference
AntimicrobialAntibacterial activityE. coli, S. aureus
AnticancerInhibition of cell proliferationVarious cancer cell lines
Enzyme InhibitionTargeting nucleotide metabolism enzymesVarious metabolic pathways
Synthesis PrecursorDevelopment of kinase inhibitorsSYK and JAK kinases

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. The molecular pathways involved often include those related to DNA synthesis and repair, making the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Physicochemical Properties Potential Biological Activity
This compound 2-NH₂, 5-Ph, 6-NH₂, 4-COOH Amino, carboxylic acid, phenyl Moderate solubility (polar groups) Enzyme inhibition, nucleic acid binding
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH Chloro, methyl, carboxylic acid Lower solubility (lipophilic groups) Antimicrobial, intermediate synthesis
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid 2-S-(4-Cl-benzyl), 4-isobutyl, 6-CF₃-anilino, 5-COOH Sulfanyl, trifluoromethyl, carboxylic acid High lipophilicity (bulky substituents) Kinase inhibition, anticancer activity
5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid 5-NH₂, 2,6-dione, 4-COOH Amino, ketone, carboxylic acid High solubility (polar ketone) Uracil analog, metabolic modulation

Structural Differences and Implications

  • Substituent Effects: The amino groups in the main compound enhance hydrogen-bonding capacity, which may improve interactions with biological targets like enzymes or DNA . In contrast, the chloro and methyl groups in 2-chloro-6-methylpyrimidine-4-carboxylic acid increase lipophilicity, favoring membrane permeability but reducing aqueous solubility . The sulfanyl and trifluoromethyl groups in the compound from introduce steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic enzyme pockets (e.g., kinases) .

Physicochemical Properties

  • Solubility: The main compound’s amino and carboxylic acid groups likely confer higher solubility in polar solvents compared to the chloro- and methyl-substituted analog . However, the dioxo derivative may exhibit even greater solubility due to its ketone groups.
  • Stability: Electron-withdrawing groups (e.g., Cl, CF₃) in analogs may increase chemical stability under acidic conditions, whereas the amino groups in the main compound could render it prone to oxidation.

Biological Activity

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid (CAS No. 20865-40-1) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
IUPAC Name This compound
CAS Number 20865-40-1

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, it has been shown to interact with:

  • Dihydrofolate reductase (DHFR) : A critical enzyme in the folate synthesis pathway that is essential for DNA synthesis and repair.
  • Tyrosine kinases : Involved in signaling pathways that regulate cell division and growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its potential as an antifungal agent against Candida albicans with minimal inhibitory concentrations (MIC) below 1 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 µM . This suggests a promising potential for development as an anticancer therapeutic.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence supporting the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .

Case Studies

  • Antifungal Activity Against Candida albicans :
    • A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against Candida species. The compound demonstrated potent inhibition, suggesting its potential as a lead compound for antifungal drug development .
  • Anticancer Activity in Breast Cancer Models :
    • In a comparative study with established chemotherapeutics like 5-Fluorouracil (5-FU), the compound exhibited superior growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting its potential as a novel anticancer agent .
  • Mechanistic Insights into Tyrosine Kinase Inhibition :
    • Research focused on the interaction of this compound with tyrosine kinases showed that it effectively inhibits their activity, which is crucial for cancer cell proliferation and survival. This mechanism underlines its potential application in targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes for 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid, and how can purity be validated?

Methodological Answer:

  • Synthesis : A common approach involves condensation reactions using phenyl-substituted pyrimidine precursors under acidic or basic conditions. For example, cyclization of guanidine derivatives with β-keto acids may yield the core pyrimidine-carboxylic acid structure. Adjusting reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or ethanol) can optimize yield .
  • Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, gradient elution with acetonitrile/water) is recommended.
  • Validation : Purity can be confirmed via HPLC (>95% peak area) and complementary techniques like NMR (e.g., ¹H/¹³C for functional group analysis) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm for the phenyl group) and amine protons (δ 5.5–6.5 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and pyrimidine ring carbons .
  • FT-IR : Key peaks include C=O (1680–1720 cm⁻¹), NH₂ bending (1600–1650 cm⁻¹), and aromatic C-H stretching (3000–3100 cm⁻¹).
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, while HRMS provides exact mass validation (e.g., C₁₁H₁₀N₄O₂ requires m/z 230.0671) .

Q. How do solubility properties impact experimental design?

Methodological Answer:

  • Solubility Testing : Use the shake-flask method in solvents like DMSO (for stock solutions), water (pH-dependent solubility), and ethanol. Adjust pH to deprotonate the carboxylic acid group for improved aqueous solubility.
  • Storage : Store in sealed containers at room temperature to prevent hydrolysis or oxidation, as recommended for structurally similar pyrimidine-carboxylic acids .

Advanced Research Questions

Q. How does the phenyl substituent influence electronic properties and reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing phenyl group stabilizes the pyrimidine ring via resonance, altering pKa (carboxylic acid ~2.5–3.5) and enhancing hydrogen-bonding capacity. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model charge distribution .
  • Biological Interactions : The phenyl group may enhance binding to hydrophobic enzyme pockets (e.g., dihydrofolate reductase), validated via docking studies (AutoDock Vina) and SAR analysis of analogs .

Q. How can contradictions in bioactivity data across assays be resolved?

Methodological Answer:

  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, compare IC₅₀ values in enzyme inhibition assays (UV-Vis kinetics) and cytotoxicity screens (MTT assay).
  • Controlled Variables : Standardize pH (6.5–7.5 for physiological relevance), temperature (37°C), and solvent concentration (<1% DMSO) to minimize artifacts .

Q. What computational strategies model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to targets (e.g., thymidylate synthase). Parameterize the carboxylic acid group for protonation states.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Physicochemical Properties (Extrapolated from Analogous Compounds)

PropertyValue/DescriptionSource Compound Reference
Molecular FormulaC₁₁H₁₀N₄O₂Based on structural analogs
Molecular Weight~230.22 g/molCalculated from formula
Solubility (Water)pH-dependent (soluble >pH 4)Inferred from pyrimidine acids
StabilityStable at RT if sealed and dryStorage guidelines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.